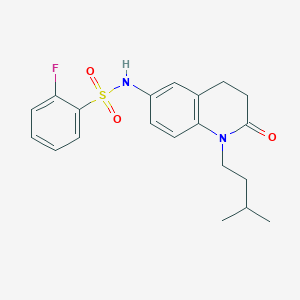

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro group, an isopentyl chain, and a tetrahydroquinoline moiety

Properties

IUPAC Name |

2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLMGSJSJYGHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the isopentyl group: This step involves alkylation of the tetrahydroquinoline core using an appropriate alkyl halide under basic conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Overview

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural features. This compound contains a fluoro group, an isopentyl chain, and a tetrahydroquinoline moiety, which contribute to its potential applications in medicinal chemistry, biological studies, and chemical biology.

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for drug development. Its potential to target specific enzymes or receptors makes it valuable in creating new therapeutic agents. The sulfonamide group is known for its biological activity, particularly in antibiotic and antitumor applications. Research has indicated that similar compounds exhibit significant interactions with biological targets, suggesting that this compound may possess similar properties .

Biological Studies

This compound can serve as a probe in biological studies to investigate various pathways and interactions within cells. Its ability to interact with biomolecules allows researchers to explore mechanisms of action and cellular responses. For instance, compounds with similar structures have been utilized to study enzyme inhibition and receptor binding dynamics .

Chemical Biology

In the realm of chemical biology, this compound can be employed to elucidate the mechanisms underlying biological processes. Its reactivity and stability make it suitable for synthesizing other complex organic molecules that are essential in biochemical research .

Industrial Applications

The compound's chemical properties lend themselves to various industrial applications. Its stability and reactivity can facilitate the synthesis of other organic compounds used in pharmaceuticals and agrochemicals. This versatility underscores its potential utility beyond academic research into practical applications .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonyl chloride

Uniqueness

What sets 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the fluoro group, isopentyl chain, and sulfonamide linkage all contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a novel chemical entity that has garnered interest due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 357.44 g/mol

- CAS Number: Not explicitly listed in the search results.

This compound features a fluorinated tetrahydroquinoline core linked to a benzenesulfonamide moiety, which may contribute to its biological activity.

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to modulate enzyme interactions and metabolic pathways. In particular, the presence of the fluorine atom can influence the binding affinity and selectivity towards specific targets.

- Inhibition of Glycolysis:

-

Potential Anticancer Activity:

- The structural features of this compound suggest potential anticancer properties. The inhibition of metabolic pathways critical for cancer cell survival may provide a therapeutic avenue for treatment-resistant cancers.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

These findings highlight the significance of structural modifications in enhancing the biological efficacy of related compounds.

Q & A

Q. What are the established synthetic routes and optimization strategies for 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves:

- Sulfonylation : Reacting 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH/THF at 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .

- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–6 hours) to minimize byproducts like unreacted amine or disubstituted sulfonamides.

Key Challenges : Steric hindrance from the isopentyl group may reduce sulfonylation efficiency; microwave-assisted synthesis (60°C, 30 min) can improve yields .

Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (SHELX-97 algorithms) and Mercury CSD 2.0 for void analysis and packing pattern visualization .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 7.8–8.2 ppm for sulfonamide protons, δ 2.1–2.5 ppm for isopentyl CH₂ groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy.

Note : Dynamic NMR (DNMR) may be required to study rotational barriers in the sulfonamide group .

Q. How can researchers assess the compound’s pharmacological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target COX-2 or carbonic anhydrase isoforms (e.g., hCA IX/XII) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).

- IC₅₀ determination via dose-response curves (0.1–100 μM, triplicate measurements) .

- Cellular Assays :

- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values normalized to positive controls (e.g., cisplatin).

Validation : Include negative controls (DMSO vehicle) and validate target engagement via Western blot (e.g., COX-2 protein downregulation) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s receptor-binding interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Parameterize force fields (AMBER) for fluorophenyl and tetrahydroquinoline moieties.

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of sulfonamide hydrogen bonds with Arg120/His94 residues .

- Hybrid Models : Combine docking results with receptor-response data (e.g., GPCR activation assays) to refine binding hypotheses .

Validation : Compare computational Kd values with SPR (surface plasmon resonance) experimental data .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ variability across cell lines) and apply heterogeneity tests (Cochran’s Q).

- Methodological Audits : Compare assay conditions (e.g., buffer pH, incubation time) and control for batch effects in chemical purity (HPLC ≥98%) .

- Replication Studies : Reproduce key findings using orthogonal assays (e.g., ITC for binding affinity vs. enzymatic assays) .

Example : Discrepancies in COX-2 inhibition may arise from differences in enzyme source (recombinant vs. tissue-extracted) .

Q. What strategies are recommended for designing selective analogs of this compound?

Methodological Answer:

- SAR Studies :

- Modify the isopentyl chain (e.g., cyclopentyl or tert-butyl) to alter lipophilicity (clogP calculated via ChemAxon).

- Introduce electron-withdrawing groups (e.g., nitro) at the benzenesulfonamide para-position to enhance target selectivity .

- Crystallographic Data : Use Mercury’s packing similarity tool to predict how substituent changes affect crystal lattice interactions .

Validation : Test analogs against off-target receptors (e.g., hERG channel) to assess selectivity .

Data Contradiction Analysis Framework

| Factor | Impact on Data Variability | Resolution Strategy |

|---|---|---|

| Purity | Impurities alter IC₅₀ values | HPLC-MS validation (≥98% purity) |

| Assay Conditions | pH/temperature affect enzyme kinetics | Standardize protocols (e.g., pH 7.4, 37°C) |

| Receptor Isoforms | hCA IX vs. hCA XII selectivity | Use isoform-specific inhibitors as controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.